molecular formula C9H11F3O5S B1403035 Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate CAS No. 1245649-70-0

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

Cat. No.: B1403035
CAS No.: 1245649-70-0
M. Wt: 288.24 g/mol
InChI Key: OWGASBOFFHCLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate is an organic compound with the molecular formula C9H11F3O5S It is characterized by the presence of a trifluoromethylsulfonyl group attached to a cyclohexene ring, which is further esterified with a methyl group

Biochemical Analysis

Biochemical Properties

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to participate in sulfonation reactions, which are catalyzed by sulfotransferases (SULTs). These enzymes transfer a sulfonate group to the compound, increasing its water solubility and facilitating its excretion . Additionally, the trifluoromethyl group in the compound enhances its stability and reactivity, making it a valuable tool in biochemical studies .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with specific receptors and enzymes, altering their activity and leading to changes in cellular responses. For example, it can affect the activity of kinases and phosphatases, which are crucial regulators of cell signaling pathways . These interactions can result in altered gene expression and metabolic flux, impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cellular damage and disruption of normal physiological processes . It is important to determine the optimal dosage range to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including sulfonation and oxidation reactions. The compound interacts with enzymes such as sulfotransferases and cytochrome P450s, which catalyze its metabolism . These interactions can lead to changes in metabolic flux and the production of specific metabolites. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can facilitate the compound’s distribution to specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . This localization can affect the compound’s activity and function, influencing its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate typically involves the following steps:

    Starting Material: The process begins with cyclohex-3-enecarboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form methyl cyclohex-3-enecarboxylate.

    Sulfonylation: The ester is then treated with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine to introduce the trifluoromethylsulfonyl group, yielding the final product.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethylsulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The double bond in the cyclohexene ring can be reduced using hydrogenation catalysts.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Products include azido or thiol derivatives.

    Reduction: The major product is the saturated cyclohexane derivative.

    Oxidation: Products vary depending on the oxidizing agent used, potentially forming ketones or carboxylic acids.

Scientific Research Applications

Chemistry

Biology and Medicine

The compound’s derivatives are explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to influence the biological activity of molecules, making this compound a useful scaffold in drug discovery.

Industry

In materials science, the compound is investigated for its potential use in the development of advanced polymers and coatings due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((trifluoromethyl)sulfonyl)oxy)benzoate
  • Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate
  • Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohexane-1-carboxylate

Uniqueness

Compared to similar compounds, Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate offers a unique combination of a cyclohexene ring and a trifluoromethylsulfonyl group. This structure provides distinct reactivity and stability, making it particularly valuable in synthetic applications where both the trifluoromethyl group and the cyclohexene ring are desired.

Properties

IUPAC Name

methyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O5S/c1-16-8(13)6-2-4-7(5-3-6)17-18(14,15)9(10,11)12/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGASBOFFHCLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=CC1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745258
Record name Methyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-70-0
Record name 3-Cyclohexene-1-carboxylic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245649-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.